molecular formula C11H21N3O B7872910 [1,3'-Bipiperidine]-4-carboxamide

[1,3'-Bipiperidine]-4-carboxamide

Cat. No.: B7872910
M. Wt: 211.30 g/mol
InChI Key: HXTJNQBGDPALDF-UHFFFAOYSA-N
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Description

[1,3'-Bipiperidine]-4-carboxamide is a chemical compound with the molecular formula C11H21N3O and a molecular weight of 211.31 g/mol. It is a derivative of bipiperidine, featuring a carboxamide group attached to the third carbon of the bipiperidine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,3'-Bipiperidine]-4-carboxamide typically involves the reaction of piperidine with appropriate carboxylic acid derivatives under controlled conditions. One common method is the reaction of piperidine with 4-piperidone carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the carboxamide bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants and products. The process would be optimized for efficiency, yield, and purity, often involving purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: [1,3'-Bipiperidine]-4-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, [1,3'-Bipiperidine]-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its carboxamide group makes it a versatile intermediate in organic synthesis.

Biology: In biological research, this compound can be used to study the interactions of small molecules with biological targets. It may serve as a probe to investigate enzyme inhibition or receptor binding.

Medicine: this compound has potential applications in medicinal chemistry. It can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders or cardiovascular diseases.

Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique structure and reactivity make it valuable for various applications.

Mechanism of Action

The mechanism by which [1,3'-Bipiperidine]-4-carboxamide exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would vary based on the biological system and the specific target.

Comparison with Similar Compounds

  • 1,4'-Bipiperidine]-4-carboxamide: This is a structural isomer of [1,3'-Bipiperidine]-4-carboxamide, differing only in the position of the carboxamide group.

  • Piperidine derivatives: Other piperidine derivatives with different functional groups or substitutions can be compared to highlight the uniqueness of this compound.

Uniqueness: The uniqueness of this compound lies in its specific structural features, which can influence its reactivity and biological activity

Properties

IUPAC Name

1-piperidin-3-ylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O/c12-11(15)9-3-6-14(7-4-9)10-2-1-5-13-8-10/h9-10,13H,1-8H2,(H2,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXTJNQBGDPALDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N2CCC(CC2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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